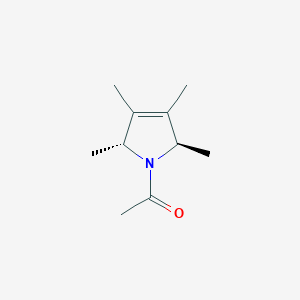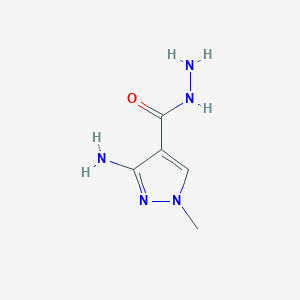
N-Butylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butylpiperazine-1-carboxamide, also known as BPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPC is a cyclic amide that is synthesized by reacting butylamine with piperazine.
Mecanismo De Acción
The mechanism of action of N-Butylpiperazine-1-carboxamide is not fully understood. However, it is believed to act on various molecular targets, including enzymes, receptors, and ion channels. N-Butylpiperazine-1-carboxamide has been shown to modulate the activity of various enzymes, including acetylcholinesterase, tyrosinase, and butyrylcholinesterase. N-Butylpiperazine-1-carboxamide has also been shown to modulate the activity of various receptors, including dopamine receptors and serotonin receptors.
Efectos Bioquímicos Y Fisiológicos
N-Butylpiperazine-1-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-Butylpiperazine-1-carboxamide can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N-Butylpiperazine-1-carboxamide has also been shown to have antioxidant activity, which may be beneficial in the treatment of various disorders, including cancer and Alzheimer's disease. In vivo studies have shown that N-Butylpiperazine-1-carboxamide can modulate the activity of various neurotransmitters, including dopamine and serotonin, which may be beneficial in the treatment of various psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Butylpiperazine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under various conditions. N-Butylpiperazine-1-carboxamide is also relatively inexpensive compared to other compounds with similar properties. However, N-Butylpiperazine-1-carboxamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous solutions. N-Butylpiperazine-1-carboxamide is also relatively toxic, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-Butylpiperazine-1-carboxamide. In medicinal chemistry, N-Butylpiperazine-1-carboxamide could be further investigated for its potential as a drug candidate for the treatment of various disorders, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, N-Butylpiperazine-1-carboxamide could be further investigated for its potential as a building block for the synthesis of novel materials with unique properties. In organic synthesis, N-Butylpiperazine-1-carboxamide could be further investigated for its potential as a reagent in various reactions. Additionally, further studies are needed to fully understand the mechanism of action of N-Butylpiperazine-1-carboxamide and its potential applications in various fields.
Conclusion:
In conclusion, N-Butylpiperazine-1-carboxamide is a promising compound that has potential applications in various fields. The synthesis method is relatively simple, and the compound has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. N-Butylpiperazine-1-carboxamide has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Further studies are needed to fully understand the mechanism of action of N-Butylpiperazine-1-carboxamide and its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-Butylpiperazine-1-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-Butylpiperazine-1-carboxamide has been investigated for its potential as a drug candidate for the treatment of various disorders, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, N-Butylpiperazine-1-carboxamide has been studied for its potential as a building block for the synthesis of novel materials with unique properties. In organic synthesis, N-Butylpiperazine-1-carboxamide has been investigated for its potential as a reagent in various reactions.
Propiedades
Número CAS |
118133-25-8 |
|---|---|
Nombre del producto |
N-Butylpiperazine-1-carboxamide |
Fórmula molecular |
C9H19N3O |
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
N-butylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-2-3-4-11-9(13)12-7-5-10-6-8-12/h10H,2-8H2,1H3,(H,11,13) |
Clave InChI |
GDLGILNCCMSFAX-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)N1CCNCC1 |
SMILES canónico |
CCCCNC(=O)N1CCNCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)

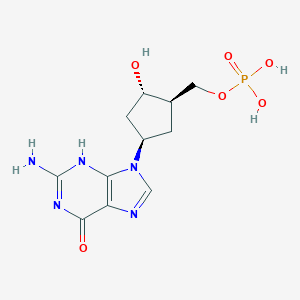

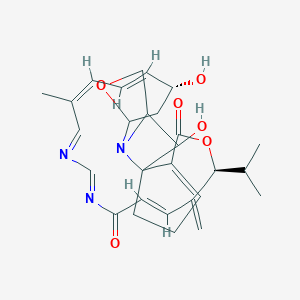
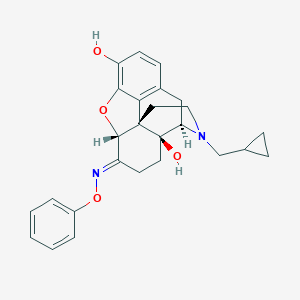
![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)

![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)



